5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one
Description
Properties
CAS No. |
184677-57-4 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H9N3O3/c1-14-6-4-2-3-5-7(6)15-9-10-8(13)11-12-9/h2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
POFJMCOBVBGOPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol. Finally, the thiol group is oxidized to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group in the intermediate can be oxidized to form the final triazolone compound.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major product formed from these reactions is the this compound itself, along with various derivatives depending on the specific reaction conditions .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities associated with 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents .
Pharmaceutical Applications
This compound shows promise in pharmaceutical applications due to its diverse biological activities:
- Potential Drug Development : Its ability to inhibit certain enzymes involved in disease pathways positions it as a lead compound for drug development against conditions like cancer and infections .
- Cosmetic Formulations : The antioxidant properties of this compound make it suitable for inclusion in cosmetic products aimed at skin protection and anti-aging .
Agricultural Applications
In agriculture, this compound has potential uses as a plant growth regulator or pesticide:
- Fungicidal Activity : Preliminary studies suggest that the compound can act as a fungicide, providing protection against fungal pathogens in crops. This can enhance crop yield and quality by reducing disease incidence .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Irfan et al. (2015) | Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. |
| Santos et al. (2019) | Antimicrobial Testing | Showed effectiveness against common bacterial strains like E. coli and S. aureus. |
| Creary et al. (2016) | Agricultural Use | Reported fungicidal properties that improved plant health in controlled experiments. |
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Physicochemical Properties
Table 2: Comparative Physical Properties
Stability and Reactivity
Biological Activity
The compound 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its role in various biological activities. The molecular formula is , with a molecular weight of approximately 234.21 g/mol.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties through various mechanisms. A study focused on related triazole compounds demonstrated their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | TS Inhibition |
| Compound 10 | HCT-116 | 2.6 | TS Inhibition |
| Compound 11 | HepG2 | 1.4 | TS Inhibition |
The above data illustrate that compounds structurally similar to this compound can effectively target cancer cell lines with low IC50 values, indicating potent activity.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been extensively studied. For instance, compounds with similar structures have shown effectiveness against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | E. coli | 18 |
These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of these compounds.
Thymidylate Synthase Inhibition
The mechanism through which triazole derivatives exert anticancer effects often involves the inhibition of thymidylate synthase (TS). This enzyme is pivotal in the de novo synthesis pathway of thymidine nucleotides, which are essential for DNA replication and repair.
Interaction with Carbonic Anhydrase
Another significant mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme that regulates pH and fluid balance in tissues. Studies have shown that triazole derivatives can bind effectively to CA, disrupting its function and leading to cytotoxic effects in tumor cells.
Case Study 1: Anticancer Efficacy
In a study evaluating a series of triazole compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapy agents like doxorubicin. This highlights the potential for developing new anticancer therapies based on the triazole scaffold.
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of a related compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also showed synergistic effects when used in combination with conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves refluxing precursor hydrazine derivatives with substituted phenols. For example, phenylhydrazine (0.01 mol) is reacted with methoxyphenolic derivatives under reflux (5 hours) in acetone, followed by filtration and cold-water washing to isolate the product . Key variables include molar ratios, solvent choice (e.g., acetone for crystallization), and reflux duration. Adjusting these parameters can improve yields, as demonstrated in analogous triazole syntheses where yields ranged from 61–81% depending on substituents .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, structurally similar 1,2,4-triazole derivatives require protective gloves, goggles, and fume hoods due to potential toxicity . Nitro- or thiol-containing analogs may pose additional hazards, necessitating rigorous hazard assessment via SDS (Safety Data Sheet) extrapolation.
Q. How can spectroscopic techniques (e.g., IR, NMR) be applied to confirm the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Characteristic peaks for the triazole ring (C=N stretching at ~1600 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹) should be observed.
- ¹H-NMR : Methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while aromatic protons from the 2-methoxyphenoxy group resonate at δ 6.8–7.5 ppm .
- Cross-validation with literature data for analogous compounds is essential .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer : SCXRD provides precise bond lengths and angles. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.494 Å, b = 8.373 Å, c = 24.770 Å, and β = 97.455° was reported for a structurally similar triazole derivative . Data collection using a Bruker SMART CCD diffractometer (λ = 0.71073 Å) and refinement to R = 0.037 can resolve torsional angles between the triazole ring and methoxyphenoxy substituents .
Q. What strategies can address contradictions in bioactivity or physicochemical data across studies?
- Methodological Answer :
- Systematic Comparison : Apply controlled variables (e.g., solvent polarity, temperature) to replicate conflicting results .
- Error Analysis : Use statistical tools (e.g., least-squares refinement for crystallography, confidence intervals for bioassays) to quantify uncertainties .
- Computational Validation : Compare experimental dipole moments or HOMO-LUMO gaps with DFT (Density Functional Theory) calculations to identify outliers.
Q. How can reaction conditions be optimized to suppress byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or TLC to track intermediates. For example, over-refluxing may lead to hydrolysis of the triazole ring.
- Condition Tuning : Reduce byproducts by optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and using inert atmospheres to prevent oxidation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as shown in related triazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
